3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
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Overview
Description
3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrazolo[1,5-a]pyrazine core with a methylsulfanyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes such as the Suzuki–Miyaura coupling, ensuring high yield and purity. The use of commercially available and inexpensive reagents is crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its kinase inhibitory properties and potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar pyrazine core and exhibit various biological activities.
4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: Known for their antiviral and antitumor activities.
Uniqueness
3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
2770359-35-6 |
---|---|
Molecular Formula |
C7H13Cl2N3S |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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